N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C12H13ClN2OS and its molecular weight is 268.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have shown potential as corrosion inhibitors for carbon steel in acidic environments. Their efficiency in preventing corrosion is attributed to their ability to adsorb onto surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported inhibitors. This application is critical for extending the lifespan of metal structures and components in industrial settings (Hu et al., 2016).
Herbicide Development
Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide have been identified as herbicidally active compounds against annual and perennial grasses. They hold potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This application suggests a new group of herbicides with possible benefits for agricultural productivity and management (Viste et al., 1970).
Antimicrobial and Antifungal Activities
Some benzothiazole compounds exhibit significant antimicrobial activities against pathogenic bacteria and Candida species. Their structures, particularly the presence of chloro and methyl substituents on the benzothiazole ring, play a crucial role in their effectiveness, highlighting the potential for developing new antimicrobial and antifungal agents (Mokhtari & Pourabdollah, 2013).
Molecular Studies and Biological Interactions
Research on benzothiazole derivatives extends to understanding their molecular interactions, such as the inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), which is vital for developing new therapeutic agents. These studies involve examining their metabolic stability and efficacy in inhibiting specific cellular pathways, contributing to the field of drug discovery and development (Stec et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the activity of related compounds, it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .
Result of Action
The compound may exhibit anti-inflammatory and analgesic activities by inhibiting the production of prostaglandins . This could potentially reduce inflammation and pain .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKYPNVFFZQMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.